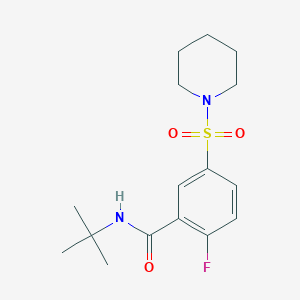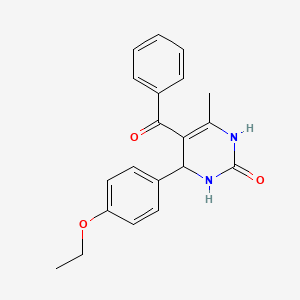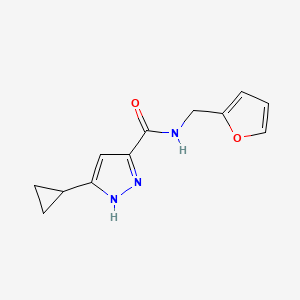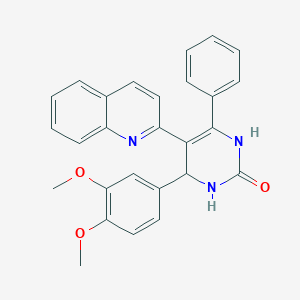
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which work by blocking the activity of specific enzymes involved in the growth and proliferation of cancer cells.
Mécanisme D'action
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide works by selectively inhibiting the activity of BTK, ITK, and TEC kinase, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of these kinases, this compound prevents the proliferation of cancer cells and induces cell death.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its anti-proliferative effects, this compound also induces apoptosis (cell death) in cancer cells. Furthermore, this compound has been shown to inhibit the activity of BTK in immune cells, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for BTK, ITK, and TEC kinase. This makes it a valuable tool for studying the role of these kinases in cancer and autoimmune diseases. However, one limitation of this compound is its solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the development of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide. One potential application is in the treatment of hematological malignancies, such as lymphoma, leukemia, and multiple myeloma. This compound may also have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Furthermore, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method for this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with piperidine-1-sulfonyl chloride in the presence of a base.
Applications De Recherche Scientifique
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound showed potent inhibition of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the signaling pathways that regulate the growth and survival of cancer cells.
Propriétés
IUPAC Name |
N-tert-butyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)13-11-12(7-8-14(13)17)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNCIDDMBDGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)



![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)


![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)
